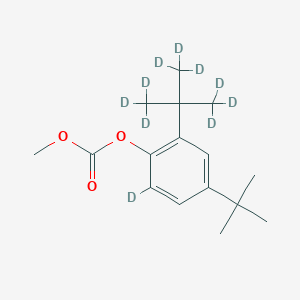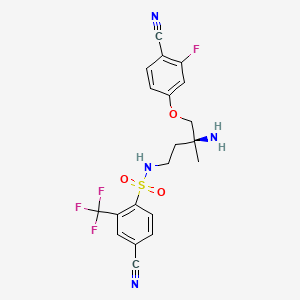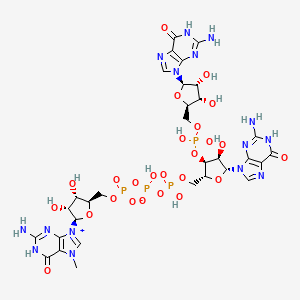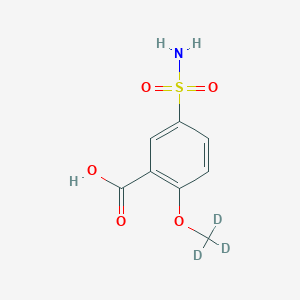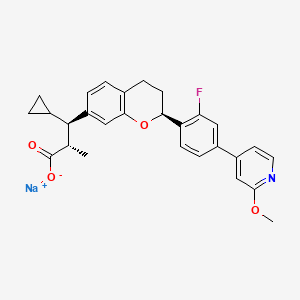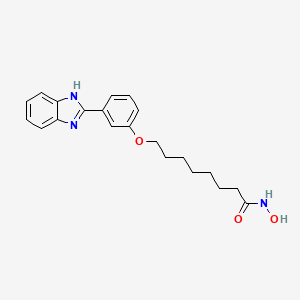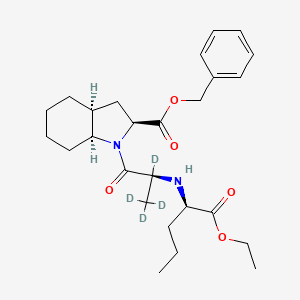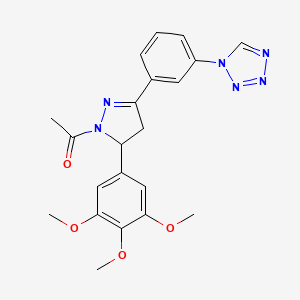
Cox-2-IN-13
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cox-2-IN-13 is a selective cyclooxygenase-2 (COX-2) inhibitor. Cyclooxygenase-2 is an enzyme that plays a significant role in the inflammatory process and is involved in the synthesis of prostaglandins from arachidonic acid. Selective COX-2 inhibitors, such as this compound, are designed to reduce inflammation and pain while minimizing gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2 enzymes .
Méthodes De Préparation
The synthesis of Cox-2-IN-13 involves several steps, including the preparation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a substituted aromatic compound, followed by a series of reactions such as nitration, reduction, and acylation to introduce the necessary functional groups. The final step involves the coupling of the intermediate with a suitable reagent to form this compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Analyse Des Réactions Chimiques
Cox-2-IN-13 undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but may include various oxidized, reduced, or substituted derivatives of this compound .
Applications De Recherche Scientifique
Cox-2-IN-13 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of COX-2 and its effects on prostaglandin synthesis.
Biology: Employed in cell culture studies to investigate the role of COX-2 in inflammation and cancer.
Medicine: Explored as a potential therapeutic agent for the treatment of inflammatory diseases, such as arthritis, and certain types of cancer.
Industry: Utilized in the development of new anti-inflammatory drugs with improved safety profiles .
Mécanisme D'action
Cox-2-IN-13 exerts its effects by selectively inhibiting the COX-2 enzyme, which is responsible for the conversion of arachidonic acid to prostaglandins. By blocking this enzyme, this compound reduces the production of pro-inflammatory prostaglandins, thereby alleviating inflammation and pain. The molecular targets and pathways involved include the binding of this compound to the active site of COX-2, preventing the enzyme from catalyzing the conversion of arachidonic acid .
Comparaison Avec Des Composés Similaires
Cox-2-IN-13 can be compared with other selective COX-2 inhibitors, such as celecoxib, rofecoxib, and etoricoxib. These compounds share a similar mechanism of action but differ in their chemical structures, selectivity, and safety profiles. For example:
Celecoxib: Known for its use in treating arthritis and acute pain, with a relatively favorable safety profile.
Rofecoxib: Withdrawn from the market due to an increased risk of cardiovascular events.
Etoricoxib: Used in the treatment of various inflammatory conditions but not approved in all countries due to safety concerns .
This compound is unique in its specific chemical structure, which may offer advantages in terms of selectivity and reduced side effects compared to other COX-2 inhibitors.
Propriétés
Formule moléculaire |
C19H18N2O5S |
|---|---|
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
4-[3-[2-(4-methylphenyl)-2-oxoethyl]-2,5-dioxopyrrolidin-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C19H18N2O5S/c1-12-2-4-13(5-3-12)17(22)10-14-11-18(23)21(19(14)24)15-6-8-16(9-7-15)27(20,25)26/h2-9,14H,10-11H2,1H3,(H2,20,25,26) |
Clé InChI |
PQVXNOUEEGFMNE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)CC2CC(=O)N(C2=O)C3=CC=C(C=C3)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


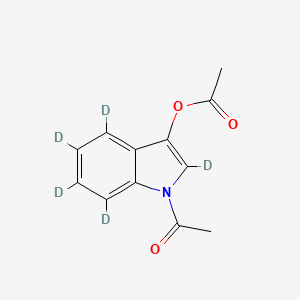
![[(1R,3R,18S,19R,20R,21S,22R,23R,26R)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-15,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] benzoate](/img/structure/B15142373.png)


